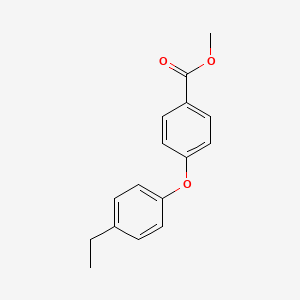

![molecular formula C21H17N3O4S2 B3019064 2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 443638-31-1](/img/structure/B3019064.png)

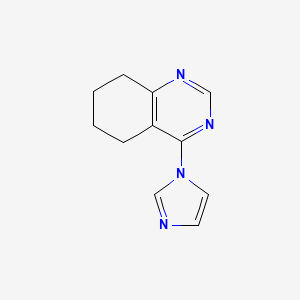

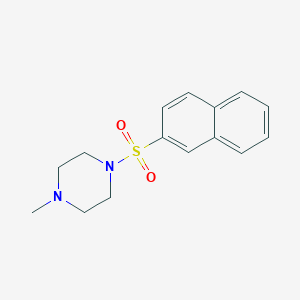

2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide" is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar naphthalene and acetamide groups have been studied for their biological activities. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which is an enzyme involved in various biological processes including angiogenesis . Another related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, has shown significant antiproliferative activities against various human cancer cell lines . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.

Synthesis Analysis

The synthesis of related naphthalene acetamide derivatives has been reported, where these compounds were synthesized and evaluated for their biological activities . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could potentially be applied. These routes typically involve the formation of an acetamide linkage and the introduction of various substituents to the naphthalene core to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a naphthalene ring system, an acetamide moiety, and a thiazole group, as suggested by its name. The presence of these functional groups indicates potential sites for molecular interactions, such as hydrogen bonding and metal chelation, which could be relevant to its mechanism of action. For example, the hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is known to chelate metal ions, which is important for its inhibitory activity against aminopeptidase N .

Chemical Reactions Analysis

While the specific chemical reactions involving "this compound" are not described, compounds with similar structures have been shown to interact with biological targets through various mechanisms. The hydroxamate group in related compounds can chelate metal ions in the active sites of enzymes, thereby inhibiting their activity . Additionally, the acetamide linkage could be involved in hydrogen bonding with biological macromolecules, influencing the compound's biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred based on the properties of structurally similar compounds. These properties include solubility, melting point, and stability, which are important for the compound's bioavailability and pharmacokinetics. The presence of aromatic and heteroaromatic rings in the compound suggests it may have substantial lipophilicity, which could affect its ability to cross cell membranes and reach its target sites within the body .

Mécanisme D'action

Target of Action

The primary target of 2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is a potential target for cancer and other human diseases .

Mode of Action

This compound acts as an inhibitor of TRPM4 . It was designed and synthesized to improve cellular potency

Biochemical Pathways

TRPM4 is known to play a role in various cellular processes, including cell proliferation and apoptosis .

Result of Action

One of the most promising compounds in the series of this compound derivatives displayed promising antiproliferative activity against prostate cancer cell lines . It also suppressed colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .

Propriétés

IUPAC Name |

2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S2/c25-20(14-28-19-7-3-5-15-4-1-2-6-18(15)19)23-16-8-10-17(11-9-16)30(26,27)24-21-22-12-13-29-21/h1-13H,14H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZQBUXQGXWBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

methanone](/img/structure/B3018996.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)